

3-Chloro-4-hydroxy-5-methoxybenzylamine CAS number and structure

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Compound of Interest

Compound Name: *3-Chloro-4-hydroxy-5-methoxybenzylamine*

CAS No.: 887582-40-3

Cat. No.: B12440566

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An In-Depth Technical Guide to **3-Chloro-4-hydroxy-5-methoxybenzylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-hydroxy-5-methoxybenzylamine** (CAS No. 887582-40-3), a substituted benzylamine of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, a proposed, robust synthetic protocol based on established methodologies, and its potential applications derived from the analysis of structurally related compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Chemical Identity and Structure

3-Chloro-4-hydroxy-5-methoxybenzylamine is a polysubstituted aromatic amine. The unique arrangement of its functional groups—a chloro, a hydroxyl, a methoxy, and an aminomethyl group on the benzene ring—makes it a versatile scaffold for further chemical modifications.

The fundamental details of this compound are summarized in the table below.

Identifier	Value	Source
Chemical Name	3-Chloro-4-hydroxy-5-methoxybenzylamine	N/A
Synonym	4-(Aminomethyl)-2-chloro-6-methoxyphenol	[1]
CAS Number	887582-40-3	[1]
Molecular Formula	C ₈ H ₁₀ ClNO ₂	[1]
Molecular Weight	187.625 g/mol	[1]
SMILES	<chem>COc1cc(cc(c1O)Cl)CN</chem>	[1]
InChI	InChI=1S/C8H10ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3	[1]
InChIKey	FQDNZCVPXXXDSX-UHFFFAOYSA-N	[1]

Proposed Synthesis: Reductive Amination of 5-Chlorovanillin

While specific literature detailing the synthesis of **3-Chloro-4-hydroxy-5-methoxybenzylamine** is not readily available, a highly plausible and efficient synthetic route is the reductive amination of its corresponding aldehyde, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (commonly known as 5-chlorovanillin). Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and broad substrate scope.[2][3][4]

The proposed reaction proceeds in a one-pot fashion, wherein the aldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Causality Behind Experimental Choices

- Starting Material: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) is a commercially available and structurally ideal precursor.[5]
- Amine Source: Aqueous ammonia is a readily available and inexpensive source of the amine group.
- Reducing Agent: Sodium borohydride (NaBH_4) is selected for its selectivity and mild reaction conditions. It is capable of reducing the imine intermediate without affecting the aromatic ring or other functional groups.[2][6] Alternative reducing agents like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) could also be employed, as they are known for their high selectivity in reductive amination reactions.[3]
- Solvent: Methanol is an appropriate solvent as it can dissolve the starting aldehyde and is compatible with the reducing agent.

Detailed Experimental Protocol

Materials:

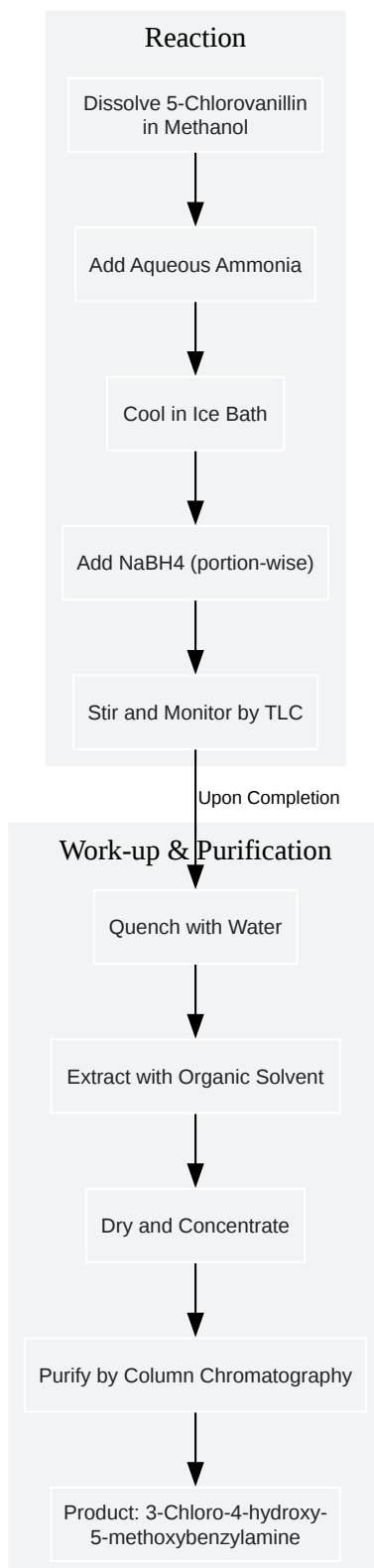
- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)
- Aqueous ammonia (25-30% solution)
- Sodium borohydride (NaBH_4) (1.5 eq)
- Methanol
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Hydrochloric acid (1M solution in diethyl ether or dioxane, for salt formation if desired)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in methanol.
- **Imine Formation:** To the stirred solution, add aqueous ammonia. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to control any effervescence.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Work-up:**
 - Quench the reaction by the slow addition of water.
 - Reduce the volume of methanol under reduced pressure.
 - Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and adjust the pH to basic.
 - Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
 - Combine the organic layers, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **3-Chloro-4-hydroxy-5-methoxybenzylamine** can be purified by column chromatography on silica gel.
- **Salt Formation (Optional):** For improved stability and handling, the purified amine can be dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitated as its hydrochloride salt by the addition of a 1M solution of HCl in diethyl ether or dioxane.

Workflow Diagram



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Caption: Proposed workflow for the synthesis of **3-Chloro-4-hydroxy-5-methoxybenzylamine**.

Potential Applications in Drug Development

While specific applications for **3-Chloro-4-hydroxy-5-methoxybenzylamine** are not extensively documented, its structural similarity to other pharmacologically active molecules suggests its potential as a valuable building block in drug discovery.

Notably, the closely related compound, 3-chloro-4-methoxybenzylamine, is a key intermediate in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[7][8] The substituted benzylamine moiety in Avanafil is crucial for its interaction with the PDE-5 enzyme.[7] This precedent strongly suggests that **3-Chloro-4-hydroxy-5-methoxybenzylamine** could serve as a precursor for novel PDE-5 inhibitors or other enzyme inhibitors where a substituted benzylamine scaffold is desired.

The presence of a free phenolic hydroxyl group also offers a site for further chemical elaboration, allowing for the generation of a library of derivatives with potentially diverse biological activities.

Physicochemical Properties

Detailed experimental data for **3-Chloro-4-hydroxy-5-methoxybenzylamine** is limited. However, we can infer some properties from its structure and from data available for its precursor, 3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Property	Value (Inferred or from Precursor)	Notes
Physical Form	Likely a solid at room temperature.	Based on the precursor, 5-chlorovanillin, which is a solid.
Melting Point (°C)	Not available.	The precursor, 5-chlorovanillin, has a melting point of 165-169 °C. The amine is expected to have a different melting point.
Boiling Point (°C)	Not available.	The precursor, 5-chlorovanillin, has a boiling point of 266.91 °C at 760 mmHg.
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	Common for substituted benzylamines.
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Safety and Handling

Specific toxicity data for **3-Chloro-4-hydroxy-5-methoxybenzylamine** is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For its precursor, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, the safety data indicates it can cause skin and eye irritation and may cause respiratory irritation. Similar precautions should be taken for the benzylamine derivative.

Conclusion

3-Chloro-4-hydroxy-5-methoxybenzylamine represents a promising, yet underexplored, chemical entity. This guide provides its definitive identification and a detailed, scientifically-grounded proposal for its synthesis via the reductive amination of 5-chlorovanillin. The established role of similar substituted benzylamines in medicinal chemistry, particularly as key

intermediates for pharmaceuticals like Avanafil, underscores the potential of this compound as a valuable building block for the development of novel therapeutic agents. It is our hope that this technical guide will serve as a catalyst for further research into the properties and applications of this versatile molecule.

References

- Mistry, J., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17 β -Hydroxysteroid Dehydrogenase Type 3. PMC. Retrieved from [\[Link\]](#)
- Devarapalli, C. R., & Gopalaiah, K. (2025, October 12). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. ResearchGate. Retrieved from [\[Link\]](#)
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [\[Link\]](#)
- Reagent Database. (n.d.). **3-chloro-4-hydroxy-5-methoxybenzylamine**. Retrieved from [\[Link\]](#)
- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [\[Link\]](#)
- Organic Syntheses Procedure. (n.d.). Notes. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [\[Link\]](#)
- Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [\[Link\]](#)

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [[Link](#)]
- PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [[Link](#)]
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [[Link](#)]
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [[Link](#)]
- ResearchGate. (2017, January 1). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [[Link](#)]

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Sources

- 1. 3-CHLORO-4-HYDROXY-5-METHOXYBENZYLAMINE CAS 887582-40-3 Life Science Database - www.reagentdatabase.com [[reagentdatabase.com](http://www.reagentdatabase.com)]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇ClO₃ | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
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